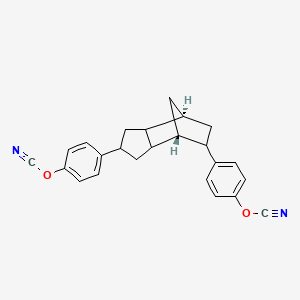

Dicyclopentadienylbisphenol cyanate ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCNZOJNSJLMS-PHWWCQNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development and Significance of Cyanate Ester Resins

Cyanate (B1221674) esters have since established themselves as a critical class of high-temperature thermosetting polymers, positioned between well-developed systems like epoxies and polyimides. researchgate.netresearchgate.net Their significance lies in a unique combination of properties that are highly sought after in advanced composites and electronics:

High Thermal Stability: The cured polycyanurate network, formed by the cyclotrimerization of cyanate groups into stable triazine rings, provides excellent performance at elevated temperatures, with some systems exhibiting glass transition temperatures up to 400°C. wikipedia.orgbts.gov

Excellent Dielectric Properties: The symmetrical nature of the triazine ring results in a nonpolar network, leading to a low dielectric constant and low dissipation factor, which are crucial for high-frequency electronic applications to minimize signal loss and crosstalk. wikipedia.orgexpresspolymlett.comdakenchem.com

Low Moisture Absorption: Compared to many other thermosets, cyanate esters absorb very little moisture, ensuring dimensional stability and consistent electrical performance in humid environments. wikipedia.orgkinampark.com

Good Processability: With processing characteristics similar to epoxy resins, cyanate esters can be used in established manufacturing techniques for composites and adhesives. kinampark.comlpnu.ua

These attributes have made cyanate esters indispensable as matrix resins for structural composites in the aerospace industry, for example in the Lynx Mark II spaceplane, and as materials for high-speed, high-frequency printed circuit boards. wikipedia.orgpolymerinnovationblog.com

The Unique Position of Dicyclopentadienylbisphenol Cyanate Ester Within Thermosetting Polymers

Within the broader family of cyanate (B1221674) esters, Dicyclopentadienylbisphenol cyanate ester (DCPDCE) holds a distinct position due to the incorporation of the bulky, hydrophobic dicyclopentadiene (B1670491) (DCPD) group into its backbone. expresspolymlett.com This structural feature is key to its enhanced properties compared to other thermosets, including standard bisphenol A dicyanate (BADCy).

The nonpolar, cycloaliphatic nature of the DCPD moiety contributes directly to a significant reduction in the resin's dielectric constant and moisture absorption, while the aromatic character helps maintain a high glass transition temperature (Tg). expresspolymlett.com This balance of properties makes DCPDCE particularly advantageous for applications demanding high signal integrity and reliability under varying environmental conditions. dakenchem.com While possessing the high thermal stability and Tg characteristic of cyanate esters, the DCPD structure offers superior dielectric performance and moisture resistance compared to many conventional epoxy resins. dakenchem.comresearchgate.netexpresspolymlett.com However, like other highly cross-linked thermosets, unmodified DCPDCE can be brittle. expresspolymlett.com This has led to extensive research into modifying it with other resins, such as epoxies, to enhance toughness for structural applications. expresspolymlett.com

Overview of Key Research Areas in Dicyclopentadienylbisphenol Cyanate Ester Chemistry

Research into DCPDCE chemistry is vibrant and focused on optimizing its properties for specific high-performance applications. Key areas of investigation include:

Blending and Modification: A significant portion of research focuses on blending DCPDCE with other polymers, most notably epoxy resins. acs.orgexpresspolymlett.comnwpu.edu.cn This work aims to overcome the inherent brittleness of the pure cyanate (B1221674) ester network. expresspolymlett.com Studies analyze the influence of the epoxy-to-cyanate ester ratio on the curing behavior, final network structure, and resulting mechanical properties, such as impact and flexural strength. expresspolymlett.comnwpu.edu.cn The addition of epoxy can improve toughness and interfacial adhesion in composites, though it may slightly compromise thermal and dielectric properties. expresspolymlett.com

Curing Kinetics and Mechanisms: Understanding the curing process is crucial for manufacturing. Researchers use techniques like Differential Scanning Calorimetry (DSC) to study the cure kinetics, including the catalytic and dilution effects of additives like epoxy resins on the trimerization of the cyanate (-OCN) groups. nwpu.edu.cnmdpi.com Fourier Transform Infrared Spectroscopy (FTIR) is employed to track the conversion of functional groups and identify the structures formed during co-polymerization, such as triazine rings. nwpu.edu.cn

Composite Development: DCPDCE is a prime candidate for use as a matrix in advanced composites, particularly for the microelectronics industry. expresspolymlett.com Research involves reinforcing the resin with glass or carbon fibers to create laminates for printed circuit boards (PCBs). expresspolymlett.com Investigations in this area assess the mechanical properties (e.g., interlaminar shear strength), thermal stability, and dielectric performance of the resulting composites. expresspolymlett.com

Property Characterization: A continuous area of research is the detailed characterization of both neat and modified DCPDCE resins. This includes measuring their thermal properties (Tg, thermal decomposition temperature), dielectric properties (dielectric constant, loss tangent) across a range of frequencies, and mechanical performance to establish a comprehensive understanding of their capabilities. researchgate.netexpresspolymlett.com

Methodological Frameworks for Dicyclopentadienylbisphenol Cyanate Ester Research

Routes for Dicyclopentadienylbisphenol Synthesis

The primary and most significant route for the synthesis of the dicyclopentadienylbisphenol precursor is the Diels-Alder reaction . This cycloaddition reaction involves a conjugated diene, cyclopentadiene (B3395910), and a dienophile, which in this context is a vinyl-substituted bisphenol, such as bisphenol A. epa.gov

A critical aspect of this synthesis is the generation of cyclopentadiene, which readily dimerizes at room temperature to form dicyclopentadiene (B1670491) through a Diels-Alder reaction with itself. To obtain the reactive cyclopentadiene monomer, a retro-Diels-Alder reaction is necessary. gordon.eduyoutube.com This is typically achieved by heating dicyclopentadiene, which "cracks" the dimer back into two molecules of cyclopentadiene. gordon.eduyoutube.com The freshly generated, highly reactive cyclopentadiene is then immediately reacted with the dienophile (e.g., a vinyl-functionalized bisphenol) to form the desired dicyclopentadienylbisphenol adduct. youtube.com The reaction is a concerted, pericyclic [4+2] cycloaddition, forming a six-membered ring and introducing the bulky, non-planar dicyclopentadienyl (DCPD) moiety into the bisphenol structure. rsc.org This architectural feature is crucial for the final properties of the cyanate ester resin.

Cyanation Reactions for Dicyclopentadienylbisphenol Cyanate Ester Formation

The conversion of the dicyclopentadienylbisphenol precursor into its corresponding cyanate ester is achieved through a process known as cyanation or cyanate esterification. This reaction targets the phenolic hydroxyl (-OH) groups of the precursor.

Reaction Mechanisms of Cyanate Esterification

The most prevalent method for cyanate esterification involves the reaction of the phenolic precursor with a cyanogen (B1215507) halide, most commonly cyanogen bromide (BrCN), in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA). thieme-connect.degoogle.com

The reaction proceeds via the following steps:

Deprotonation: The triethylamine acts as a base, deprotonating the phenolic hydroxyl groups of the dicyclopentadienylbisphenol to form a phenoxide ion. The phenoxide ion is a more potent nucleophile than the neutral phenol (B47542). youtube.comlibretexts.org

Nucleophilic Attack: The resulting phenoxide anion performs a nucleophilic attack on the electrophilic carbon atom of the cyanogen bromide.

Displacement: The bromide ion is displaced, forming the cyanate ester (-OCN) group and triethylammonium (B8662869) bromide as a salt byproduct. thieme-connect.de

An important intermediate in reactions involving cyanate esters and phenols is the imidocarbonate. researchgate.net The generally accepted mechanism involves the formation of this intermediate, followed by the successive addition of two more cyanate ester molecules and subsequent cyclization to yield the final 1,3,5-triazine (B166579) product during curing. researchgate.net

Influence of Reaction Parameters on Prepolymer Synthesis

The synthesis of the this compound prepolymer is highly sensitive to several reaction parameters that control the reaction rate, yield, and purity of the final product.

Temperature: The cyanation reaction is typically conducted at low temperatures, often below 0°C, to control its exothermicity and minimize side reactions. google.com Maintaining a low temperature is crucial for achieving high purity and yield. For prepolymer formation, a subsequent, controlled heating step is often employed. For instance, a bisphenol A cyanate ester prepolymer can be prepared by heating the monomer to around 120-150°C until a specific refractive index is reached, indicating the desired degree of oligomerization. youtube.com

Catalyst: While the primary cyanation reaction is base-mediated, the subsequent curing or polymerization of the cyanate ester monomers into a prepolymer or a fully cured network can be accelerated by catalysts. Catalysts such as transition metal complexes (e.g., cobalt, copper, zinc), phenols, and amines can lower the curing temperature and influence the reaction kinetics. researchgate.netresearchgate.net For example, the presence of a phenol catalyst can significantly impact the cyclotrimerization of cyanate esters. researchgate.net

Reaction Time: The duration of the cyanation reaction and the subsequent prepolymerization step is critical. Insufficient time can lead to incomplete conversion, while excessive reaction time, especially at elevated temperatures, can result in an overly high molecular weight or even gelation, making the resin difficult to process. youtube.com

| Parameter | Typical Conditions | Influence on Synthesis |

|---|---|---|

| Temperature (Cyanation) | < 0°C to 10°C | Controls reaction rate, minimizes side products, improves yield and purity. google.com |

| Temperature (Prepolymerization) | 120°C - 170°C | Controls the degree of oligomerization and final viscosity of the prepolymer. youtube.com |

| Catalyst (Curing) | Metal complexes, phenols, amines | Lowers the curing temperature and accelerates the cyclotrimerization reaction. researchgate.netresearchgate.net |

| Reactant Stoichiometry | Slight excess of base | Ensures complete deprotonation of the phenol; significant excess can lead to side reactions. |

Solvent Systems in this compound Synthesis

The choice of solvent is crucial for the synthesis of this compound as it must dissolve the reactants and facilitate the reaction while being relatively inert under the reaction conditions. Common solvents used in this synthesis include ketones, such as acetone (B3395972) and butanone (methyl ethyl ketone). google.com These solvents are effective at dissolving both the phenolic precursor and the cyanogen halide. For prepolymer solutions intended for applications like composite manufacturing, butanone is often used to dissolve the oligomerized resin to a specific solids content, making it suitable for impregnation processes. youtube.com Other solvents mentioned for cyanate ester synthesis include diethyl ether, acetonitrile, and benzene. thieme-connect.de

Purification and Isolation Techniques for Monomer/Prepolymer

After the synthesis, the this compound monomer or prepolymer must be isolated and purified to remove byproducts and unreacted starting materials.

A typical purification sequence involves:

Filtration: The reaction mixture is first filtered to remove the precipitated triethylammonium halide salt byproduct.

Precipitation: The filtrate, containing the cyanate ester product dissolved in the organic solvent, is then poured into a non-solvent, such as cold distilled water. This causes the water-insoluble cyanate ester to precipitate out of the solution.

Washing: The precipitated product is washed thoroughly with water to remove any remaining water-soluble impurities.

Drying: The purified product is then dried under vacuum to remove residual water and solvent.

For achieving higher purity, techniques like recrystallization from a suitable solvent mixture can be employed.

Precursor Molecular Architecture and Its Influence on Subsequent Polymerization

The molecular architecture of the dicyclopentadienylbisphenol precursor has a profound influence on the polymerization (curing) process and the ultimate properties of the resulting thermoset polymer. The incorporation of the bulky, three-dimensional dicyclopentadienyl (DCPD) group is a deliberate design choice to impart specific characteristics. epa.govresearchgate.net

Cyclotrimerization Reaction Pathways of Cyanate Ester Groups

The fundamental reaction in the curing of DCPD-CE is the cyclotrimerization of three cyanate ester groups to form a thermally stable, six-membered triazine ring. This reaction is what leads to the formation of a rigid, three-dimensional polymer network.

The conversion of cyanate ester monomers into a cross-linked network is predominantly achieved through the formation of triazine rings. mdpi.com This polycyclotrimerization reaction is highly exothermic. nih.gov The resulting polycyanurate network, characterized by the triazine ring linkages, is responsible for the high thermal stability of the cured material. mdpi.com The symmetrical nature of the triazine ring, where the dipoles of the carbon-nitrogen and carbon-oxygen bonds are counterbalanced, contributes to the low dielectric properties of the resulting polymer. researchgate.net

In the absence of a catalyst, the self-polymerization of cyanate esters can be initiated by impurities present in the monomer, such as residual phenols or moisture from the environment. researchgate.net The process is thought to proceed with difficulty if the monomer is of high purity. researchgate.net The self-polymerization mechanism involves the initial reaction of a cyanate group with a co-catalytic species, like a phenol, to form an intermediate, which then reacts with other cyanate groups to build the polymer chain and ultimately form the triazine ring. A proposed mechanism suggests the formation of an imidocarbonate intermediate. dakenchem.com This intermediate is formed by the reaction of a cyanate group with a phenolic impurity. This imidocarbonate then reacts with two more cyanate ester molecules, leading to the formation of a triazine ring and the regeneration of the phenolic impurity, which can then catalyze further reactions.

Role of Impurities and Moisture in Initiating Polymerization

Impurities, particularly those with active hydrogens like phenols and water, play a significant role in the polymerization of cyanate esters. Phenolic compounds, often present as residual starting materials from the synthesis of the cyanate ester monomer, can act as catalysts. The mechanism involves the addition of the phenolic hydroxyl group to the cyanate group, forming an imidocarbonate intermediate, which then proceeds to react with other cyanate groups to form a triazine ring.

Mechanisms of Catalytic Polymerization

To achieve faster and more complete curing at lower temperatures, catalysts are often employed. These can be broadly classified into acidic and basic catalysts.

Lewis acids, such as metal halides, and Brønsted acids can catalyze the polymerization of cyanate esters. The mechanism of acid-catalyzed polymerization is believed to involve the protonation or coordination of the nitrogen atom of the cyanate group by the acid. This increases the electrophilicity of the carbon atom in the cyanate group, making it more susceptible to nucleophilic attack by another cyanate group. This initiates a chain reaction leading to the formation of the triazine ring. For instance, the polymerization can be accelerated by the presence of surface-grafted proton-donor groups, such as those on silica (B1680970) surfaces, which can adsorb and activate the monomer molecules. nih.gov

The following table provides kinetic data for the polymerization of a cyanate ester in the presence of an acidic catalyst, illustrating the effect on the activation energy.

| Catalyst System | Activation Energy (Ea) (kJ/mol) | Reference Compound |

|---|---|---|

| Uncatalyzed Bisphenol E Cyanate Ester (Bulk) | 86.34 | Bisphenol E Cyanate Ester |

| Bisphenol E Cyanate Ester with Acidic Silica Nanopores | Significantly lower than bulk | Bisphenol E Cyanate Ester nih.gov |

Bases, such as amines and phosphines, can also effectively catalyze the cyclotrimerization of cyanate esters. The general mechanism for base-catalyzed polymerization involves the nucleophilic attack of the base on the carbon atom of the cyanate group. This forms a reactive intermediate that then attacks another cyanate monomer, propagating the polymerization. For example, aromatic amines can react with cyanate esters to form isourea intermediates, which then lead to the formation of triazine rings. The reactivity is generally high, and the reaction can be violent with strong bases.

The following table presents kinetic data for the polymerization of a cyanate ester catalyzed by a base, showing a reduction in the activation energy compared to the uncatalyzed reaction.

| Catalyst System | Activation Energy (Ea) (kJ/mol) | Reference Compound |

|---|---|---|

| Uncatalyzed Bisphenol A Dicyanate | ~120-150 | Bisphenol A Dicyanate (General Literature Values) |

| Bisphenol A Dicyanate with 1.0 wt% Ionic Liquid (protic) | ~70-90 | Bisphenol E Dicyanate |

Metal Complex Catalysis

The cyclotrimerization of cyanate esters can be initiated by heat alone, but this typically requires high temperatures. scispace.com To facilitate curing at lower temperatures and control the reaction rate, transition metal complexes are often employed as catalysts. These catalysts operate through a coordination mechanism.

Commonly used metal complexes for cyanate ester polymerization include metal acetylacetonates, such as those of copper (Cu), cobalt (Co), and manganese (Mn). polymerinnovationblog.comresearchgate.net For instance, cobalt (II) acetylacetonate (B107027) has been shown to be an effective catalyst for the curing of bisphenol A dicyanate (BADCy), a related cyanate ester. researchgate.net The general mechanism involves the coordination of the metal ion to the nitrogen atom of the cyanate group, which polarizes the C≡N triple bond and makes it more susceptible to nucleophilic attack by another cyanate group. This process continues, ultimately leading to the formation of a six-membered triazine ring.

The catalytic activity is dependent on the concentration of the metal complex. Studies on AroCy B10, a bisphenol A based cyanate ester, using cobalt (II) acetylacetonate showed a significant increase in the reaction rate and final conversion with the addition of the metal catalyst. cnrs.fr

| Catalyst System | Resin System | Effect on Curing | Reference |

| Cobalt (II) Acetylacetonate & Nonylphenol | AroCy B10 (Bisphenol A Dicyanate) | Increased reaction rate and final conversion with increasing catalyst concentration. Activation energy of approximately 92 kJ/mol. | cnrs.fr |

| Copper Acetylacetonate | General Polycyanate Esters | Effective catalyst for curing. | google.com |

Catalysis by Active Hydrogen Compounds (e.g., Phenols, Amines)

Compounds containing active hydrogens, such as phenols and amines, can also catalyze the cyclotrimerization of cyanate esters. researchgate.net These compounds are often referred to as co-catalysts, especially when used in conjunction with metal complexes. Nonylphenol is a commonly used co-catalyst that also aids in dissolving the metal acetylacetonate catalysts in the cyanate ester resin. polymerinnovationblog.comgoogle.com

The catalytic mechanism of phenols involves the initial reaction of the hydroxyl group with a cyanate group to form a reactive imidocarbonate intermediate. researchgate.net This intermediate is more reactive than the original cyanate group and readily reacts with other cyanate groups to form the triazine ring, regenerating the phenolic hydroxyl group in the process. The catalytic effect of nonylphenol on the curing of AroCy B10 has been demonstrated, showing an increased reaction rate with higher nonylphenol content. cnrs.fr

Amines can also act as catalysts, although their reaction with cyanate esters can be more complex and may lead to different intermediate structures. researchgate.net The reactivity of amines is generally high, and they can promote curing at lower temperatures. researchgate.net For instance, a mixed amine system has been shown to enable the room-temperature curing of bisphenol E cyanate ester. researchgate.net

| Catalyst | Resin System | Effect on Curing | Reference |

| Nonylphenol | AroCy B10 (Bisphenol A Dicyanate) | Increased reaction rate and final conversion with increasing concentration. Activation energy of 106.7 kJ/mol when used alone. | cnrs.fr |

| Mixed Aromatic Amines | Bisphenol E Cyanate Ester | Enabled curing at room temperature. | researchgate.net |

As with metal complex catalysis, specific research detailing the kinetics and mechanisms of active hydrogen compound catalysis for DCPDCE is limited.

Intermediates and Side Reactions during Curing

The primary reaction during the curing of DCPDCE is the formation of a polycyanurate network through the cyclotrimerization of cyanate groups. However, other reactions can occur, leading to various intermediates and potential side reactions.

When co-cured with epoxy resins, which is a common industrial practice to improve toughness, the cyanate groups can react with the epoxy groups to form oxazoline (B21484) rings. udayton.edu At higher temperatures, these can further react to form oxazolidinone structures. udayton.edu These reactions compete with the cyanate cyclotrimerization.

In the self-polymerization of DCPDCE, the formation of non-network-building cage compounds has been suggested as a possible side reaction. expresspolymlett.com These defects, along with the high crosslink density, can contribute to the brittleness of the pure cured resin. expresspolymlett.com The bulky dicyclopentadiene structure itself may also lead to unique side reactions or steric hindrance that affects the ideal network formation, though specific studies on this are not prevalent.

Heterogeneous and Homogeneous Network Formation Processes

The formation of a cross-linked network in thermosetting polymers can proceed through either a homogeneous or heterogeneous process. In a homogeneous process, the polymer network grows uniformly throughout the material. In a heterogeneous process, highly cross-linked microgels form in the early stages of the reaction and then grow and coalesce to form the final network.

For cyanate esters, the curing process is often described as being analogous to crystallization, involving the formation and growth of gel particles. dtic.mil The process can be influenced by the presence of catalysts and the cure temperature. While specific studies on the network formation process of DCPDCE are not available, research on other cyanate esters like BADCy suggests that the process involves the formation of microgel particles that are dispersed in the unreacted monomer or prepolymer. google.com The addition of pre-formed resin nanoparticles can act as seeds for this process, leading to a more regular and complete cross-linked network. google.com The bulky and rigid DCPD group in DCPDCE might be expected to influence the mobility of the reacting species and the morphology of the developing network.

Cross-linking Density Evolution during Polymerization

The cross-linking density is a critical parameter that dictates the thermomechanical properties of the cured DCPDCE resin. The pure, unmodified DCPDCE resin is known to form a network with a very high cross-link density due to the trifunctional nature of the cyclotrimerization reaction. expresspolymlett.comcnrs.fr This high cross-link density is responsible for the high glass transition temperature (Tg) and stiffness of the material, but also contributes to its brittleness. expresspolymlett.com

The cross-link density evolves as the curing reaction progresses. It can be monitored indirectly through techniques like dynamic mechanical analysis (DMA), which measures the storage modulus of the material. expresspolymlett.comtainstruments.com In the rubbery state (above Tg), the storage modulus is directly related to the cross-link density. As the cyclotrimerization reaction proceeds, the storage modulus increases, reflecting the formation of a more tightly cross-linked network.

When DCPDCE is modified with other resins, such as epoxies, the cross-link density of the final network is reduced. expresspolymlett.com This is because the co-reaction between the cyanate and epoxy groups forms linear linkages (oxazolines and oxazolidinones) instead of the trifunctional triazine rings, leading to a tougher but less thermally stable material. expresspolymlett.com The evolution of cross-link density can be controlled by the cure schedule (time and temperature) and the type and concentration of any catalysts or co-monomers used. digitallibrarynasampe.orgunt.edu

Isothermal and Non-Isothermal Curing Kinetics Investigations

The investigation of curing kinetics for cyanate ester resins is predominantly carried out using thermal analysis and spectroscopic techniques under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. imapsjmep.orgresearchgate.net These methods allow for a comprehensive understanding of how the reaction progresses over time and with varying temperature profiles.

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for studying the curing kinetics of thermosetting resins like DCPDCE. researchgate.netscispace.com It measures the heat flow associated with the exothermic curing reaction as a function of temperature or time. scispace.com

Under non-isothermal conditions , samples are heated at a constant rate, and the resulting exotherm provides information about the total heat of reaction (ΔH), the onset temperature of curing, and the peak exothermic temperature (Tp). nih.govnih.gov As the heating rate increases, the characteristic peak of the DSC thermogram shifts to higher temperatures. nih.gov The total heat of reaction is a critical parameter as it is directly proportional to the extent of conversion of the cyanate ester functional groups. imapsjmep.org

Under isothermal conditions , the sample is rapidly heated to a specific temperature and held constant, while the heat flow is monitored over time. imapsjmep.org This method provides direct information about the reaction rate at a constant temperature. researchgate.net Isothermal DSC is particularly useful for understanding the curing behavior under conditions that mimic industrial processing, such as in resin transfer molding. nih.gov However, a challenge with isothermal DSC is the potential for some reaction to occur during the initial heating ramp to the target temperature, which must be accounted for in the kinetic analysis. imapsjmep.org

By analyzing DSC data from multiple experiments at different heating rates or isothermal temperatures, a complete kinetic profile can be established. researchgate.net This data is fundamental for determining kinetic parameters and developing predictive models for the curing process. nih.gov

Table 1: Representative DSC Data for a Cyanate Ester System Under Non-Isothermal Conditions

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (Tp) (°C) | Total Heat of Reaction (ΔH) (J/g) |

|---|---|---|---|

| 5 | 175 | 210 | 350 |

| 10 | 185 | 225 | 352 |

| 15 | 192 | 235 | 348 |

| 20 | 200 | 245 | 351 |

Note: Data is illustrative, based on typical values found in literature for cyanate ester resins.

Fourier Transform Infrared (FTIR) spectroscopy is an invaluable tool for real-time, in-situ monitoring of the chemical changes occurring during the curing of cyanate esters. researchgate.netcnrs.fr This technique tracks the concentration of specific functional groups by measuring their characteristic absorption bands in the infrared spectrum. bts.gov

The curing of DCPDCE is primarily followed by monitoring the disappearance of the characteristic absorption band of the cyanate ester functional group (–O–C≡N), which appears in the region of 2230-2270 cm-1. cnrs.frbts.gov Simultaneously, the formation of the triazine ring, the product of the cyclotrimerization reaction, can be observed by the appearance and growth of absorption bands around 1560-1570 cm-1 and 1360-1370 cm-1. cnrs.frbts.gov

The degree of conversion (α) of the cyanate groups can be quantified by relating the change in the area of the –O–C≡N peak over time to its initial area. cnrs.fr A stable peak, one that does not change during the reaction, is often used as an internal standard to normalize the spectra and improve accuracy. cnrs.fr FTIR allows for the determination of conversion as a function of time at different isothermal temperatures, providing the necessary data for kinetic analysis. researchgate.net This spectroscopic approach offers a direct measure of the chemical reaction, complementing the thermal data obtained from DSC. cnrs.frresearchgate.net

Table 2: Key FTIR Absorption Bands for Monitoring DCPDCE Curing

| Functional Group | Wavenumber (cm-1) | Change During Curing |

|---|---|---|

| Cyanate (–O–C≡N) | 2230 - 2270 | Decreases |

| Triazine Ring | 1560 - 1570 | Increases |

| Triazine Ring | 1360 - 1370 | Increases |

Source: Based on data from multiple spectroscopic studies of cyanate ester polymerization. cnrs.frbts.gov

Determination of Kinetic Parameters

From the experimental data gathered through techniques like DSC and FTIR, key kinetic parameters that describe the reaction can be determined. These parameters are essential for building a mathematical model of the curing process.

The reaction order (n) is a kinetic parameter that describes how the reaction rate depends on the concentration of the reactants. For the curing of cyanate esters, the reaction often exhibits complex behavior. It can follow an n-th order model, but is frequently better described by an autocatalytic model, where a reaction product acts as a catalyst. nih.gov An autocatalytic reaction is characterized by an initial slow rate that accelerates to a maximum before slowing down as the reactant is consumed. researchgate.net

dα/dt = k(T) * f(α)

where k(T) is the temperature-dependent rate constant and f(α) is the reaction model, which for an n-th order reaction is (1-α)n. researchgate.net Studies on similar cyanate ester systems have shown that the reaction can often be approximated by a second-order dependence on the cyanate concentration during the initial, kinetically controlled stage of the reaction. researchgate.net

The activation energy (Ea) represents the minimum energy required to initiate the curing reaction. It is a crucial parameter for understanding the temperature sensitivity of the curing process. researchgate.net Several model-free isoconversional methods are commonly used to determine Ea from non-isothermal DSC data obtained at different heating rates (β). core.ac.ukcaotechnology.com.au

The Kissinger method is a widely used approach that relates the peak temperature (Tp) of the DSC exotherm to the heating rate. researchgate.netcaotechnology.com.au The activation energy is determined from the slope of a plot of ln(β/Tp2) versus 1/Tp. caotechnology.com.au This method assumes that the reaction rate is maximum at the peak of the DSC curve. caotechnology.com.au

The Flynn-Wall-Ozawa (FWO) method is another popular isoconversional method that determines the activation energy as a function of the degree of conversion (α). caotechnology.com.auresearchgate.net It involves plotting ln(β) versus 1/Tα for various degrees of conversion, where Tα is the temperature at which a specific conversion α is reached. caotechnology.com.au The activation energy can then be calculated from the slope of these plots. A key advantage of the FWO method is its ability to detect changes in the activation energy as the reaction progresses, which can indicate a change in the reaction mechanism. researchgate.netresearchgate.net

Table 3: Comparison of Activation Energy Determination Methods

| Method | Equation | Plotted Variables | Key Feature |

|---|---|---|---|

| Kissinger | ln(β/Tp2) = -Ea/RTp + constant | ln(β/Tp2) vs. 1/Tp | Provides a single activation energy value for the overall process. researchgate.net |

| Flynn-Wall-Ozawa | ln(β) = constant - 1.052(Ea/RTα) | ln(β) vs. 1/Tα | Determines activation energy as a function of conversion (α). researchgate.net |

Note: R is the universal gas constant.

Kinetic Modeling Approaches

Kinetic modeling aims to develop a mathematical expression that can accurately predict the rate of cure at any given time and temperature. nih.gov A common approach is to use an empirical model, such as the Kamal-Malkin model, which often includes both n-th order and autocatalytic terms to describe the complex reaction kinetics of thermosets. nih.govnih.gov

The general form of such a model can be written as:

dα/dt = (k1 + k2αm)(1-α)n

Here, k1 and k2 are rate constants that follow an Arrhenius temperature dependence, and m and n are the reaction orders. researchgate.net The parameters for the model (Ea, pre-exponential factors, m, and n) are determined by fitting the model equation to the experimental data obtained from DSC and/or FTIR studies. nih.govnih.gov A well-defined kinetic model is essential for process simulation, optimization of cure cycles, and predicting the development of material properties during manufacturing. nih.gov

Autocatalytic Models (e.g., Kamal-Sourour Equation)

The curing kinetics of many thermosetting resins, including cyanate esters, can be effectively described by autocatalytic models. polymerinnovationblog.com These models account for the observation that the reaction rate is initially slow, accelerates as reaction products are formed that catalyze the reaction, and then slows down as the concentration of reactants decreases.

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

Where:

α is the degree of conversion.

k₁ is the rate constant for the n-th order reaction, often associated with catalysis by impurities like residual phenols. mdpi.com

k₂ is the rate constant for the autocatalytic pathway, where the formed 1,3,5-triazine rings catalyze further reaction. mdpi.com

m and n are the reaction orders for the autocatalytic and n-th order reactions, respectively. polymerinnovationblog.com

This model has been successfully applied to the polymerization of cyanate esters, as it can accurately represent the characteristic sigmoidal shape of the conversion rate versus time curve. nih.govmdpi.com The parameters for the model are typically determined by fitting the equation to experimental data obtained from non-isothermal or isothermal DSC measurements. mdpi.comresearchgate.net

Isoconversional Kinetic Analysis

Isoconversional kinetic analysis is a powerful model-free method for studying complex reaction kinetics without making prior assumptions about the reaction model. mdpi.com The fundamental principle of this method is that the reaction rate at a constant degree of conversion (α) is solely a function of temperature. mdpi.com This approach allows for the calculation of the effective activation energy (Eα) as the reaction progresses.

Phenomenological Models vs. Mechanistic Models

The study of cyanate ester curing kinetics involves two primary types of models: phenomenological and mechanistic.

Mechanistic Models : These models aim to describe the curing process based on its fundamental chemical pathways. The generally accepted mechanism for the phenol-catalyzed cyclotrimerization of cyanate esters involves a series of distinct steps. researchgate.net The process begins with the reaction of a phenol with a cyanate group to form an imidocarbonate intermediate. researchgate.net This is followed by the sequential addition of two more cyanate ester molecules and subsequent cyclization to yield the stable 1,3,5-triazine ring product. researchgate.net While more complex to develop, mechanistic models provide a deeper understanding of the reaction, explaining how monomer structure, impurities, and catalysts influence the curing pathway and kinetics.

Avrami Equation for Microstructure Formation

The curing of this compound involves not only chemical crosslinking but also the physical development of a network microstructure. The Avrami equation of phase change, which was originally developed to describe the kinetics of crystallization in materials, can be adapted to model the formation and growth of microgel domains during the curing of thermosetting resins. mdpi.com

In this context, the equation is used to analyze the process of microphase separation and the evolution of the three-dimensional network. mdpi.com The Avrami exponent, 'n', derived from fitting the model to kinetic data, provides insight into the nucleation and growth mechanism of the crosslinked microgel particles. mdpi.com For instance, a change in the value of 'n' during the later stages of curing can signify a shift in the controlling mechanism. An initial stage might be dominated by the chemical reaction and growth of particles, while the later stage may become limited by the diffusion of reactive species as the system's viscosity increases significantly with network formation. mdpi.com

Influence of Catalysts on Curing Kinetics and Reaction Rate

Catalysts are commonly incorporated into cyanate ester formulations to accelerate the reaction rate and lower the curing temperature, thereby enabling more efficient processing. udayton.edu Transition metal chelates and carboxylate salts, such as cobalt or copper acetylacetonate, are frequently used, often in combination with a co-catalyst like nonylphenol. udayton.edu

The primary effect of a catalyst is a significant reduction in the onset temperature of the cyclotrimerization reaction. udayton.edu This acceleration of the curing process increases the rate of conversion of the cyanate groups at a given temperature. researchgate.net The presence of a catalyst also alters the profile of the heat flow curve measured by DSC, often resulting in a broader reaction peak and a shift in the peak temperature to a lower value. udayton.edu The specific metal ion used in the catalyst can also influence the onset temperature of polymerization. researchgate.net

The following interactive table presents representative data illustrating the effect of a catalyst on the cure parameters of a bisphenol E cyanate ester (LECy), which exhibits analogous curing behavior. The data is derived from DSC measurements. udayton.edu

Effect of Confinement on Polymerization Kinetics

When the polymerization of cyanate esters occurs within a confined space, such as the nanopores of silica colloidal crystals, the reaction kinetics can be drastically different from those in the bulk material. mdpi.comnih.gov Research has demonstrated a significant acceleration of the polymerization rate under such confinement, with reaction rates reported to be 15 to 30 times faster than the bulk process. mdpi.comnih.govresearchgate.net

Isoconversional kinetic analysis has been instrumental in understanding this phenomenon. dntb.gov.ua It reveals that confinement not only changes the Arrhenius parameters (activation energy and pre-exponential factor) but also fundamentally alters the reaction model. mdpi.com While bulk polymerization follows a complex model involving both n-th order and autocatalytic pathways, the reaction under confinement simplifies to a process that is controlled almost entirely by a single-step autocatalytic mechanism. mdpi.com This change is attributed to the active role of the confining surfaces, which can adsorb residual phenols (that catalyze the n-th order reaction) and immobilize reaction intermediates, thereby altering the dominant reaction pathway. mdpi.comnih.gov

Vitrification Phenomena in Cyanate Ester Polymerization

Vitrification is a key physical phenomenon that occurs during the cure of high-temperature thermosets like this compound. dtic.mil It is the process by which the reacting liquid or rubbery material transforms into a rigid glass as the network builds up. This transition happens when the glass transition temperature (Tg) of the polymerizing system increases to the point where it equals the isothermal cure temperature.

Upon vitrification, there is a substantial reduction in molecular mobility, causing the reaction to slow down dramatically. dtic.mil The process shifts from being controlled by the intrinsic chemical reaction kinetics to being limited by the slow diffusion of reactive species through the glassy matrix. dtic.mil It is important to note, however, that for cyanate esters, the curing reaction does not cease completely upon vitrification. A significant amount of further conversion, known as post-vitrification cure, can and does occur in the glassy state. dtic.mil This allows the Tg of the material to continue to rise, ultimately surpassing the cure temperature. dtic.mil Understanding and accounting for vitrification is essential for accurate process modeling and for ensuring complete cure, as residual, unreacted material due to premature vitrification can compromise the final thermal and mechanical performance of the component. dtic.mil

Advanced Structural and Morphological Characterization of Poly Dicyclopentadienylbisphenol Cyanate Ester

Spectroscopic Analysis of Polymeric Structures

Spectroscopic techniques are fundamental in confirming the chemical structure of the dicyclopentadienylbisphenol cyanate (B1221674) ester (DCPD-BPCE) monomer and monitoring its transformation into a highly cross-linked polycyanurate network upon curing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of the synthesized DCPD-BPCE monomer and the resulting polymer. Both ¹H-NMR and ¹³C-NMR are employed to provide a detailed map of the chemical environment of each atom.

In the analysis of the monomer, ¹H-NMR spectra are used to identify and assign protons associated with the dicyclopentadienyl (DCPD), bisphenol, and aromatic moieties. The chemical shifts of these protons provide clear evidence of the molecule's successful synthesis. Similarly, ¹³C-NMR is used to identify all unique carbon atoms, including the crucial signal from the carbon in the cyanate (-OCN) functional group. researchgate.net The chemical structure of synthesized cyanate esters can be thoroughly investigated using both ¹H-NMR and ¹³C-NMR techniques. researchgate.net

Upon polymerization, NMR analysis can track the changes in the chemical structure. While the high molecular weight and insoluble nature of the fully cured network make high-resolution NMR challenging, analysis of oligomeric species or partially cured resins can reveal the formation of the characteristic triazine rings, which are the cornerstone of the polycyanurate network.

Table 1: Representative NMR Chemical Shifts for Dicyclopentadienylbisphenol Cyanate Ester Monomer

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Significance |

|---|---|---|---|

| ¹H | Aromatic Protons (Bisphenol) | 6.8 - 7.5 | Confirms the presence of the bisphenol backbone. |

| ¹H | Dicyclopentadienyl Protons | 1.0 - 3.0, 5.5 - 6.5 | Identifies the aliphatic and olefinic protons of the DCPD moiety. |

| ¹³C | Cyanate Carbon (-OCN) | 108 - 112 | Directly confirms the presence of the reactive cyanate ester group. researchgate.net |

| ¹³C | Triazine Ring Carbon (in Polymer) | 170 - 175 | Indicates the formation of the cross-linked network upon curing. |

| ¹³C | Aromatic Carbons | 115 - 155 | Corresponds to the various carbon environments in the aromatic rings of the bisphenol structure. researchgate.net |

Advanced FTIR Spectroscopy for Network Structure and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique to monitor the curing (polycyclotrimerization) of cyanate ester resins. strath.ac.uk By analyzing the vibrational spectra of the material before, during, and after curing, it is possible to track the chemical reactions that form the polymer network.

The key spectral feature for monitoring the cure of DCPD-BPCE is the characteristic absorption band of the cyanate (-OCN) functional group, which appears as a strong, sharp peak typically in the region of 2230-2270 cm⁻¹. researchgate.net As the curing process proceeds, the monomer's -OCN groups trimerize to form stable triazine rings. This reaction is observed in the FTIR spectrum by the progressive decrease and eventual disappearance of the -OCN peak. researchgate.net Concurrently, new absorption bands corresponding to the formation of the triazine ring network appear, most notably around 1560 cm⁻¹ and 1360 cm⁻¹, which are assigned to the C=N and C-N stretching vibrations of the triazine ring, respectively. The degree of cure can be quantified by comparing the intensity of the diminishing -OCN peak to an internal reference peak that remains unchanged during the reaction, such as a C-H vibration from the aromatic rings.

Table 2: Key FTIR Absorption Bands for Monitoring Poly(DCPD-BPCE) Curing

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Significance during Curing |

|---|---|---|---|

| 2230 - 2270 | ν(-OCN) | Cyanate Group Stretch | Disappears |

| ~1560 | ν(C=N) | Triazine Ring Stretch | Appears/Increases |

| ~1360 | ν(C-N) | Triazine Ring Stretch | Appears/Increases |

| ~1200 | ν(Ar-O-C) | Aryl Ether Stretch | Stable Reference |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing the molecular weight and molecular weight distribution of polymers. While fully cured thermosets like poly(DCPD-BPCE) are insoluble, GPC is invaluable for analyzing the monomer, pre-polymers (oligomers), and any soluble fractions of the partially cured material. This analysis provides insight into the initial stages of polymerization and the consistency of the starting resin.

The GPC system separates molecules based on their hydrodynamic volume in solution. lcms.cz A solution of the polymer sample is passed through a column packed with porous gel; smaller molecules can enter the pores and thus have a longer path and elute later, while larger molecules are excluded from the pores and elute more quickly. nsf.gov The system is typically equipped with multiple detectors, such as a differential refractive index (dRI) detector for concentration and a light scattering detector for absolute molecular weight measurement. nsf.gov

From the GPC data, several key parameters are determined: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netresearchgate.net A low PDI value (closer to 1.0) indicates a narrow molecular weight distribution, which is often desirable for predictable processing and properties. researchgate.net

Table 3: Example GPC Data for a DCPD-BPCE Pre-polymer

| Parameter | Symbol | Typical Value | Significance |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 1,500 g/mol | Average molecular weight based on the number of molecules. |

| Weight-Average Molecular Weight | Mw | 2,100 g/mol | Average molecular weight biased towards heavier molecules. |

| Polydispersity Index | PDI | 1.4 | Indicates the breadth of the molecular weight distribution. |

Mass Spectrometry (MS) for Oligomer and Polymer Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of DCPD-BPCE, MS can be used to confirm the molecular weight of the monomer with high precision and to identify the distribution of oligomeric species formed during the early stages of polymerization. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are particularly useful for analyzing non-volatile, high-molecular-weight species like oligomers without causing significant fragmentation.

By analyzing the mass spectrum of a partially cured resin, researchers can identify peaks corresponding to the monomer, dimer, trimer, and higher-order oligomers. This information is crucial for understanding the polymerization mechanism, such as whether it proceeds via a step-growth or chain-growth-like process, and for validating kinetic models of the curing reaction. Native mass spectrometry can be particularly useful for studying oligomerization states in solution. nih.gov

Table 4: Hypothetical Mass Spectrometry Data for DCPD-BPCE Oligomers

| Species | Degree of Polymerization (n) | Expected Mass (m/z) | Relative Intensity |

|---|---|---|---|

| Monomer | 1 | ~420 Da | High |

| Dimer | 2 | ~840 Da | Medium |

| Trimer | 3 | ~1260 Da | Low |

| Tetramer | 4 | ~1680 Da | Very Low |

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the morphology of the cured polymer network at the micro- and nano-scale. This visual information provides a direct link between the material's chemical structure, its processing conditions, and its final physical and mechanical properties.

Scanning Electron Microscopy (SEM) for Network Morphology

Scanning Electron Microscopy (SEM) is a primary tool for investigating the surface topography and morphology of the cured poly(DCPD-BPCE) network. The technique is particularly useful for examining the fracture surfaces of mechanically tested specimens, as the features on these surfaces reveal important information about the material's failure mechanisms and toughness.

In a well-cured, unmodified poly(DCPD-BPCE) resin, SEM micrographs of the fracture surface typically show a smooth, glassy appearance, which is characteristic of a brittle fracture in a highly cross-linked thermoset. researchgate.net The presence of features like river lines or hackles can indicate the direction of crack propagation.

When the cyanate ester is modified, for example by blending with thermoplastics or incorporating fillers, SEM becomes crucial for visualizing the resulting morphology. researchgate.net It can reveal the size, shape, and distribution of different phases within the matrix. acs.org For instance, in toughened systems, SEM can show evidence of reaction-induced phase separation, where a secondary phase (e.g., thermoplastic-rich domains) precipitates during curing. researchgate.net The morphology of these phases—whether they are particulate, co-continuous, or phase-inverted—has a profound impact on the mechanical properties of the final material. In composite systems, SEM is also used to assess the dispersion of fillers and the quality of the interfacial adhesion between the filler and the polymer matrix. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale morphology of polymer systems. In the context of cyanate ester resins, TEM has been instrumental in characterizing the size, shape, and dispersion of resin nanoparticles. Studies on bisphenol A dicyanate (BADCy) resin, a related cyanate ester, have utilized TEM to analyze nanoparticles prepared via precipitation polymerization. lpnu.uaepa.gov When these nanoparticles were dispersed in a solvent like ethanol (B145695) or xylene and observed under TEM, they appeared as distinct, spherical particles with diameters ranging from 40 to 60 nm. lpnu.uaepa.gov

These observations are often contrasted with Scanning Electron Microscopy (SEM) images of the same materials in a dried, powdered state. lpnu.uaepa.gov SEM images typically show large, micron-sized aggregates (0.2 to 0.6 µm), highlighting a significant degree of agglomeration after the solvent is removed. lpnu.uaepa.gov TEM, by analyzing the particles in a dispersed state on a copper grid, provides a more accurate representation of the primary nanoparticle size before aggregation, confirming their nanoscale dimensions. lpnu.uaepa.gov This level of characterization is crucial for understanding how these nanoparticles interact with a matrix resin during the formulation of composites and self-reinforced systems. epa.gov

Reconstruction of Polymer Microstructure

The microstructure of the final cured polymer network can be intentionally modified or "reconstructed" by introducing prepared nanoparticles into the monomer matrix before curing. lpnu.ua This approach has been demonstrated with BADCy resin, where nanoparticles are added to the prepolymer matrix. lpnu.uaepa.gov The subsequent curing process involves two simultaneous phenomena: the base resin matrix undergoes the typical formation and growth of microgel particles, while the added nanoparticles act as reactive sites, reacting with the matrix and growing in size. lpnu.ua

Rheological Studies during Curing and Post-Curing

Rheological studies are essential for understanding the flow behavior and processing characteristics of thermosetting resins like this compound during the curing cycle. These studies measure the change in viscosity and viscoelastic properties as the liquid resin transforms into a solid, cross-linked network. Key parameters derived from rheological analysis include pot life, gel time, and the evolution of the storage modulus (G') and loss modulus (G''). dakenchem.com

In a typical analysis of a cyanate ester blend system, isothermal time sweep experiments are conducted at various temperatures (e.g., 150°C, 170°C, 190°C). dakenchem.com The storage modulus, representing the elastic response, and the loss modulus, representing the viscous response, are monitored over time. Initially, the viscosity is low, but as the cyclotrimerization reaction proceeds, both moduli increase rapidly. dakenchem.com

The gel point, which marks the transition from a liquid to a solid-like gel, is a critical processing parameter. It can be determined as the point where the storage modulus (G') surpasses the loss modulus (G''). dakenchem.com Alternatively, it can be calculated from the time corresponding to the turning point of the storage modulus curve. dakenchem.com As expected, the time required to reach gelation decreases significantly as the isothermal curing temperature increases. dakenchem.com The activation energy (Ea) for the curing reaction can be calculated by plotting the natural logarithm of the gel time against the inverse of the absolute temperature. dakenchem.com

Table 1: Effect of Isothermal Curing Temperature on Gelation Time for a Cyanate Ester Blend System Data derived from descriptions in research on cyanate ester-epoxy blends. dakenchem.com

| Isothermal Curing Temperature (°C) | Gel Time (minutes) |

| 150 | > 60 |

| 170 | ~ 35 |

| 180 | ~ 20 |

| 190 | ~ 12 |

Dynamic Mechanical Analysis (DMA/DMTA) for Viscoelastic Behavior and Network Crosslinking

Dynamic Mechanical Analysis (DMA), also known as Dynamic Mechanical Thermal Analysis (DMTA), is a fundamental technique for characterizing the viscoelastic properties of cured polymers. researchgate.netcnrs.fr In a DMA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured over a range of temperatures. researchgate.net This allows for the determination of the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). mdpi.com

Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness. osti.gov

Loss Modulus (E''): Represents the viscous portion and is related to the energy dissipated as heat during deformation. It is sensitive to molecular motions and relaxation processes. osti.gov

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is commonly used to identify the glass transition temperature (Tg) of the polymer, which signifies the onset of long-range segmental motion in the polymer chains. researchgate.net

For dicyclopentadiene-based cyanate esters, DMA reveals key thermomechanical properties. A cured resin of 2,6-dimethyl phenol (B47542) dicyclopentadiene (B1670491) dicyanate ester (DCPDCY) exhibited a high glass transition temperature (Tg) of 271°C, as determined by the peak of the tan δ curve. researchgate.net The material also showed a high storage modulus, indicating significant stiffness, with a value of 6.28 GPa at 150°C. researchgate.net These properties, particularly the high Tg and stiffness, combined with low dielectric properties, make these resins suitable for high-performance applications. researchgate.net When compared with the more common bisphenol A dicyanate (BADCy), the dicyclopentadiene-modified version showed a lower Tg but a higher modulus. researchgate.net

Table 2: DMA-Derived Properties of Cured Dicyclopentadiene-Containing Cyanate Ester (DCPDCY) vs. Bisphenol A Dicyanate (BADCy) Data sourced from a comparative study. researchgate.net

| Property | Cured DCPDCY | Cured BADCy |

| Glass Transition Temperature (Tg) by DMA | 271 °C | > 290 °C |

| Storage Modulus (E') at 150°C | 6.28 GPa | < 5.35 GPa |

X-ray Analysis for Monomer Crystallography and Polymer Structure

X-ray analysis, particularly X-ray diffraction (XRD) and X-ray scattering, provides fundamental insights into the atomic and molecular structure of materials. For cyanate ester systems, these techniques can be applied to both the unreacted monomer and the final cured polymer network.

For the monomer , single-crystal X-ray diffraction is the definitive method for determining its three-dimensional crystal structure, including bond lengths, bond angles, and intermolecular packing. While specific crystallographic data for this compound is not widely published, the technique has been successfully applied to related thermosetting monomers like 1,1,1-tris(4-cyanatophenyl)ethane (B2857863) to understand how molecular structure influences melting point and crystal packing. researchgate.net An XRD pattern of a crystalline monomer powder would exhibit a series of sharp, well-defined peaks at specific diffraction angles, which are characteristic of its crystal lattice.

For the cured polymer , the structure is vastly different. The cyclotrimerization of the cyanate ester groups results in a highly cross-linked, amorphous thermoset network. An X-ray diffraction scan of this polymer would not show the sharp peaks characteristic of a crystalline material. Instead, it would display one or more broad halos. These halos indicate the absence of long-range periodic atomic order but can provide information about the average distance between cross-linked chains in the amorphous network. Furthermore, techniques like Small-Angle X-ray Scattering (SAXS) can be employed to analyze structures on a larger length scale, such as the size and distribution of nanoparticles or phase-separated domains within a polymer composite or blend. researchgate.net

Modification and Blending Strategies for Dicyclopentadienylbisphenol Cyanate Ester Resins

Blending with Other Thermosetting Resins

Co-curing DCPDCE with other thermosetting resins is a common approach to tailor the final properties of the polymer network. This strategy allows for the formation of hybrid networks or interpenetrating polymer networks (IPNs), which can offer a synergistic combination of the properties of the individual components.

Epoxy Resin Blends: Curing Behavior and Network Properties

Blending dicyclopentadienylbisphenol cyanate (B1221674) ester with epoxy resins is a widely researched method to improve mechanical performance and adjust curing characteristics. mdpi.com The introduction of epoxy resins can enhance the flexural and impact strengths of the typically brittle cyanate ester matrix. mdpi.com

However, the incorporation of epoxy resins typically leads to a decrease in the glass transition temperature (Tg) and thermal stability of the blend compared to the neat cyanate ester resin. capes.gov.br Studies have shown a nearly linear decrease in Tg, decomposition temperature, and char yield with increasing epoxy content. capes.gov.br For example, one study reported that for every 1% of epoxy added, the Tg was reduced by approximately 3°C. capes.gov.br

Table 1: Effect of Epoxy Resin (EP-51) Content on Mechanical Properties of DCPDCE Blends mdpi.com

| EP-51 Content (wt%) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | ILSS of Composite (MPa) |

| 0 | 95.2 | 11.5 | 32.6 |

| 15 | 118.4 | 21.3 | 45.1 |

| 30 | 125.6 | 28.7 | 48.2 |

| 50 | 110.3 | 25.4 | 43.5 |

This table is generated based on data presented in the text and may not reflect the full dataset of the original source.

Bismaleimide (B1667444) (BMI) Modified Systems

Bismaleimide (BMI) resins are another class of high-temperature thermosets known for their excellent thermal and mechanical properties. expresspolymlett.com Blending DCPDCE with BMI can create systems with enhanced performance, often forming interpenetrating polymer networks (IPNs). In these systems, the cyanate ester and BMI components polymerize independently without significant co-reaction, leading to two intertwined networks. researchgate.net

The modification of cyanate ester resins with BMI aims to improve toughness and flexural strength. nasa.gov The properties of the final cured blend are highly dependent on the ratio of the two resins. Studies on blends of bisphenol A dicyanate (a related cyanate ester) with BMI and a reactive diluent, diallyl phthalate, showed that appropriate amounts of BMI could improve both impact and flexural strength. nasa.gov However, the thermal stability of these blends was observed to be lower than that of the pure cyanate ester resin. nasa.gov Dynamic mechanical analysis (DMA) of BMI/cyanate ester IPNs often shows a single, though broadened, damping peak (tan δ), which suggests a high degree of interpenetration and some level of miscibility between the two networks. researchgate.net

Phenolic and Novolac Resin Integration

The integration of phenolic or novolac resins into cyanate ester systems is a strategy to improve flexibility and mechanical strength while maintaining good thermal and dielectric properties. Phenolic resins, acting as hardeners, can react with the cyanate ester and epoxy resins in a ternary blend.

In a study involving a cyanate ester/epoxy/phenolic resin system, it was found that increasing the content of epoxy and phenolic resins improved the flexibility of the cured material. When the mass ratio of cyanate ester/epoxy resin/phenolic resin was 70:15:15, the flexural strength increased from 113.6 MPa to 134.5 MPa, and the impact strength saw a significant rise from 5.2 kJ/m² to 16.7 kJ/m². This improvement in toughness comes with only a minor compromise in thermal stability and dielectric properties.

Toughening Approaches for Poly(Dicyclopentadienylbisphenol Cyanate Ester)

The inherent brittleness of poly(DCPDCE) is a significant drawback that limits its use in structural applications. Toughening strategies aim to increase the fracture resistance of the material without significantly compromising its high-temperature performance and modulus.

Thermoplastic Toughening (e.g., Polysulfone, Polyetherimide)

A highly effective method for toughening cyanate ester resins is blending them with high-performance engineering thermoplastics such as polysulfone (PSF) or polyetherimide (PEI). These thermoplastics are miscible with the cyanate ester monomers before curing, forming a homogeneous solution. During the curing process, a reaction-induced phase separation occurs, leading to a two-phase morphology. This morphology is crucial for the toughening mechanism.

Typically, the final structure consists of thermoplastic-rich particles dispersed within a continuous cyanate ester thermoset matrix, or a co-continuous morphology. These phase-separated domains are effective at arresting or deflecting propagating cracks, thereby dissipating fracture energy and increasing the material's toughness.

Table 2: Properties of Thermoplastic-Toughened Cyanate Ester Resin Compositions

| Property | Cyanate Ester Resin Component | Thermoplastic Blend Component |

| Composition (wt%) | 50-80 | 10-40 |

| Function | Matrix | Toughening Agent |

| Examples | Dicyclopentadienyl-bisphenol cyanate ester resin | Polyetherimide (PEI), Polyamideimide (PAI) |

This table is generated based on data presented in the text and may not reflect the full dataset of the original source.

Elastomer Modification

Elastomer modification involves incorporating a rubbery phase into the cyanate ester matrix to enhance toughness. This is often achieved by dissolving a liquid rubber, such as carboxyl-terminated butadiene-acrylonitrile (CTBN), into the resin before curing. During polymerization, the rubber phase-separates to form small, dispersed particles within the thermoset matrix. These rubbery domains can dissipate energy through mechanisms like particle cavitation and matrix shear yielding, thus impeding crack propagation.

Research has demonstrated that this compound resin (specifically, the experimental resin XU71787.02L) is readily toughened by rubber. A particularly effective approach involves the use of preformed core-shell rubber particles, which have been shown to toughen the polymer by inducing shear yielding.

In blends of cyanate ester and epoxy, the functionality of the liquid rubber modifier plays a critical role. For instance, carboxyl-terminated liquid butadiene-acrylonitrile (CTBN) has been found to provide a greater increase in toughness compared to an amine-terminated (ATBN) version with the same rubber backbone. This difference is attributed to the fact that CTBN phase-separates effectively upon curing, which is essential for the toughening mechanism. The addition of CTBN can significantly improve the fracture toughness of cyanate ester resins.

Formation of Interpenetrating Polymer Networks (IPNs) and Semi-IPNs

The inherent brittleness of cured cyanate ester networks, a consequence of their high crosslink density and symmetric triazine ring structure, can be mitigated by forming Interpenetrating Polymer Networks (IPNs) and semi-IPNs. expresspolymlett.comrsc.org This approach involves blending the cyanate ester with a second polymer, which can be either a thermoset or a thermoplastic, to create a complex network structure with synergistic properties.

Semi-IPNs with Thermoplastics: A common strategy involves creating semi-IPNs by dissolving a high-performance thermoplastic, such as thermoplastic polyimide (TPI), into a cyanate ester monomer like bisphenol A dicyanate (BADCy) before curing. mdpi.com In one study, semi-IPNs were formed by dissolving TPI in BADCy at concentrations ranging from 5% to 20% by weight. mdpi.com The incorporation of TPI was found to accelerate the curing reactions of the cyanate ester, leading to lower curing temperatures and shorter gelation times. mdpi.com

Microscopic analysis of the cured semi-IPNs revealed that phase separation occurred at higher TPI concentrations (15% and 20%), forming a continuous TPI phase within the polycyanurate network. mdpi.comnih.gov This phase separation is crucial for toughness enhancement. The resulting semi-IPNs exhibited significantly improved mechanical properties compared to the unmodified polycyanurate. mdpi.comnih.gov For instance, the impact strength of the semi-IPNs was 47% to 320% greater than that of the pure polycyanurate, with the maximum toughness observed at a 15% TPI loading. mdpi.com Despite this substantial increase in toughness, the semi-IPNs maintained thermal resistance comparable to or even slightly higher than the neat polycyanurate. mdpi.comnih.gov

IPNs with Thermosets: Sequential IPNs can be formed by blending cyanate esters with other thermosetting resins, such as bismaleimides (BMI). core.ac.uk These thermoset-thermoset IPNs leverage the properties of both components; the cyanate ester contributes processability and toughness, while the bismaleimide provides high thermal stability. core.ac.ukresearchgate.net For example, blending bisphenol A dicyanate with ethynyl-terminated imide oligomers (BETI) resulted in IPNs with improved thermal and mechanical properties. buaa.edu.cn The addition of 30% by weight of BETI to the cyanate ester resin increased the glass transition temperature (Tg) from 297°C to 309°C and the 5% weight loss temperature from 425°C to 431°C. buaa.edu.cn Mechanical properties were also enhanced, with tensile strength increasing from 76 MPa to 94 MPa and impact strength rising from 24 kJ/m² to 31 kJ/m². buaa.edu.cn

| Modifier | Concentration (wt%) | Base Resin | Property | Neat Resin Value | Modified Resin Value | Reference |

|---|---|---|---|---|---|---|

| Thermoplastic Polyimide (TPI) | 15% | BADCy | Impact Strength (kJ/m²) | - | Increased by up to 320% | mdpi.com |

| Ethynyl-terminated imide oligomer (BETI) | 30% | Bisphenol A dicyanate | Tensile Strength (MPa) | 76 | 94 | buaa.edu.cn |

| Ethynyl-terminated imide oligomer (BETI) | 30% | Bisphenol A dicyanate | Impact Strength (kJ/m²) | 24 | 31 | buaa.edu.cn |

| Ethynyl-terminated imide oligomer (BETI) | 30% | Bisphenol A dicyanate | Glass Transition Temperature (°C) | 297 | 309 | buaa.edu.cn |

| Epoxy Resin (EP-51) | 30% | DCPDCE | Interlaminar Shear Strength (MPa) | 32.6 | 48.2 | expresspolymlett.com |

Nanocomposite Development

Incorporation of Carbon Nanotubes (CNTs) and their Functionalization

The integration of carbon nanotubes (CNTs) into DCPD-CE resins is a key strategy for developing high-performance nanocomposites. CNTs are known for their exceptional mechanical strength and high aspect ratio, making them ideal reinforcing agents. researchgate.net However, their tendency to agglomerate due to strong van der Waals forces necessitates surface functionalization to ensure uniform dispersion within the polymer matrix. researchgate.netnih.gov

Functionalization Methods: Several methods are employed to functionalize CNTs. A common approach is covalent functionalization through acid treatment, where CNTs are refluxed in a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). researchgate.netyoutube.com This process introduces carboxylic acid (–COOH) and hydroxyl (–OH) groups onto the CNT surface. youtube.comnih.gov These functional groups can improve solubility and create sites for chemical bonding with the cyanate ester matrix. nih.gov

Another effective, dry method is atmospheric pressure (AP) plasma treatment. researchgate.net This technique can introduce functional groups like –COOH and amino (–NH₂) onto the CNT surface without damaging its crystalline structure. researchgate.net Plasma functionalization has been shown to disentangle CNT bundles and improve their dispersion in the cyanate ester matrix, leading to better wetting and interfacial adhesion. researchgate.net

Impact on Properties: The incorporation of functionalized CNTs significantly enhances the properties of cyanate ester composites. Research has shown that even small amounts of multi-walled carbon nanotubes (MWCNTs), from 0.01-0.1 wt%, can catalyze the polycyclotrimerization reaction of the cyanate ester, although it may slightly decrease the final degree of conversion. researchgate.net The addition of MWCNTs can increase both the impact and flexural strength of the cured resin without compromising its thermal stability. researchgate.net For instance, at an optimal loading of 0.1 wt%, plasma-functionalized CNTs in a BADCy matrix led to a remarkable increase in tensile, impact, and flexural strengths, making the nanocomposites suitable for aerospace structural applications. researchgate.net Furthermore, the storage modulus of MWCNT/CE composites is considerably higher than that of the pure resin over a wide temperature range. researchgate.net

| CNT Type | Functionalization Method | Matrix | Loading (wt%) | Observed Effect | Reference |

|---|---|---|---|---|---|

| MWCNT | Acid Treatment (H₂SO₄/HNO₃) | Cyanate Ester | Not specified | Enhanced impact and flexural strength. | researchgate.net |

| MWCNT | Atmospheric Pressure Plasma | BADCy | 0.1% | Remarkable increase in tensile, impact, and flexural strengths. | researchgate.net |

| MWCNT | None (catalytic effect) | Dicyanate ester of bisphenol A | 0.01-0.1% | Catalyzed polymerization, increased reaction rate constants. | researchgate.net |

| Hydroxylated CNTs | - | Epoxy | 0.5% | 14.2% increase in tensile strength, 34% increase in Tg. | nih.gov |

Silica (B1680970) Nanoparticle Integration

The incorporation of silica (SiO₂) nanoparticles is another effective method for modifying cyanate ester resins. These nanoparticles can be strategically added to the resin to enhance thermal and mechanical properties. dakenchem.com In a patented formulation, hydrophilic silica microparticles were used in conjunction with core-shell rubber particles in a cyanate ester resin composition. epo.org The inclusion of 1 to 5 parts by mass of silica microparticles, based on 100 parts by mass of the cyanate ester resin, helped to control resin flow during curing and eliminate defects in the final composite material. epo.org This strategy is particularly useful in the manufacturing of prepregs for fiber-reinforced composites, where uniform thickness and high mechanical strength are critical. epo.org

Influence of Additives and Reinforcing Agents on Curing Process and Network Formation

Additives and reinforcing agents are crucial for tailoring the curing process and final properties of the DCPD-CE network. dakenchem.com These can range from catalysts and curing agents to fillers and structural fibers.

Curing Agents and Catalysts: The cyclotrimerization of cyanate esters is often facilitated by catalysts. polymerinnovationblog.com Metal complexes, particularly those of copper, cobalt, and manganese, are widely used. epo.orgpolymerinnovationblog.com For example, copper acetylacetonate (B107027) (Cu(AcAc)) and cobalt (II) acetylacetonate are popular coordination catalysts. polymerinnovationblog.com Nonylphenol often acts as a co-catalyst. polymerinnovationblog.com These catalysts promote the thermal curing of the resin, influencing the reaction rate and the final network structure. epo.orgpolymerinnovationblog.com Amines can also be used as curing agents, characterized by their ability to facilitate crosslinking at room temperature.

Fillers and Reinforcing Agents: Strategic addition of fillers and reinforcing agents can significantly improve the performance of DCPD-CE resins. dakenchem.com For instance, reactive flame retardants such as 9,10-dihydro-9-ox-9-phosphaphenanthrene-10-oxide (DOPO) and poly(m-phenylene methylphosphonate) (PMP) can be incorporated. udayton.edu Studies on 50/50 wt% blends of cyanate esters (including a dicyclopentadiene-containing variant) and epoxy resin showed that these phosphorus-containing additives lowered the onset reaction temperature and the glass transition temperature (Tg). udayton.edu While DOPO tended to reduce the char residue, PMP improved the char yield by up to 24%, enhancing the material's fire-resistant properties. udayton.edu

Tailoring Network Architecture through Co-polymerization and Crosslinking Agents